Home > Products > Screening Compounds P55925 > Everolimus Ring-Opening Impurity
Everolimus Ring-Opening Impurity - 1708118-13-1

Everolimus Ring-Opening Impurity

Catalog Number: EVT-1477862
CAS Number: 1708118-13-1
Molecular Formula: C53H83NO14
Molecular Weight: 958.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An impurity of Everolimus. Everolimus inhibits cytokine-mediated lymphocyte proliferation.
Overview

Everolimus Ring-Opening Impurity is a byproduct associated with the synthesis and degradation of Everolimus, a potent immunosuppressant and anti-proliferative drug. This impurity is significant due to its implications for drug quality and safety, particularly in pharmaceutical formulations where Everolimus is used, such as in drug-eluting stents. Understanding this impurity's characteristics, formation, and impact is essential for ensuring the efficacy and safety of Everolimus-containing products.

Source

The Everolimus Ring-Opening Impurity is primarily formed during the synthetic processes of Everolimus or through its degradation pathways when exposed to various environmental conditions. The compound can be traced back to specific synthetic routes that involve chemical reactions susceptible to generating impurities, especially under conditions of moisture or heat.

Classification

This impurity falls under the classification of synthetic intermediates and degradation products. It is categorized as a chemical impurity that can affect the pharmacological properties of the primary drug, necessitating careful monitoring and analysis during drug formulation and manufacturing processes.

Synthesis Analysis

Methods

The synthesis of Everolimus Ring-Opening Impurity typically involves several chemical reactions that may include hydrolysis or ring-opening mechanisms. Various methods have been documented for preparing this impurity, focusing on optimizing conditions to minimize its formation while ensuring high yields of the desired product.

Technical Details

One notable method involves heating specific intermediates at controlled temperatures to facilitate the desired reactions while limiting side reactions that could lead to impurity formation. For example, a synthesis pathway might involve dissolving Everolimus in acetonitrile and exposing it to alkaline conditions, which can promote degradation and lead to the formation of ring-opening impurities .

Molecular Structure Analysis

Structure

The molecular structure of Everolimus Ring-Opening Impurity can be described by its molecular formula C53H83NO14C_{53}H_{83}NO_{14} with a molecular weight of approximately 958.22 g/mol. The structural integrity of this compound is crucial for understanding its reactivity and interactions within biological systems.

Data

Mass spectrometry is often employed to elucidate the structure of this impurity, providing insights into its molecular weight and fragmentation patterns. Electrospray ionization mass spectrometry techniques are particularly useful for analyzing such complex molecules .

Chemical Reactions Analysis

Reactions

The formation of Everolimus Ring-Opening Impurity can be attributed to several chemical reactions, including hydrolysis and oxidation. These reactions typically occur under conditions where Everolimus is exposed to moisture or high temperatures.

Technical Details

In laboratory settings, controlled experiments have demonstrated that exposure to alkaline impurities from glassware can significantly influence the degradation pathways of Everolimus, leading to increased levels of ring-opening impurities . The reaction mechanisms often involve nucleophilic attacks on the molecular structure, resulting in bond cleavage and rearrangement.

Mechanism of Action

Process

The mechanism by which Everolimus Ring-Opening Impurity affects drug formulations involves its potential impact on the pharmacokinetics and pharmacodynamics of Everolimus. As an impurity, it may alter the drug's absorption, distribution, metabolism, and excretion profiles.

Data

Studies indicate that impurities like the ring-opening variant can interact with biological targets differently than the parent compound, potentially leading to altered therapeutic effects or increased toxicity .

Physical and Chemical Properties Analysis

Physical Properties

Everolimus Ring-Opening Impurity exhibits specific physical properties such as solubility in organic solvents like acetonitrile and varying stability under different pH conditions. Its melting point and boiling point are critical parameters that influence its behavior in formulations.

Chemical Properties

Chemically, this impurity is sensitive to hydrolytic breakdown when exposed to moisture. Analytical methods such as near-infrared spectroscopy have been utilized to monitor these properties effectively during formulation processes .

Applications

Scientific Uses

Everolimus Ring-Opening Impurity serves as a critical marker in quality control processes for pharmaceuticals containing Everolimus. Its presence must be quantified during drug development to ensure compliance with safety standards set by regulatory agencies. Additionally, understanding this impurity aids researchers in developing improved synthetic routes that minimize undesirable byproducts, ultimately enhancing drug quality .

Introduction to Everolimus Ring-Opening Impurity

Chemical Identity and Nomenclature

Everolimus Ring-Opening Impurity is systematically identified as (S)-(2R,3S,6R,E)-1-((1S,3R,4R)-4-(2-Hydroxyethoxy)-3-methoxycyclohexyl)-2,6,8-trimethyl-5,9-dioxonon-7-en-3-yl 1-(2-((2R,3R,6S)-6-((2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trien-1-yl)-2-hydroxy-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylate [3] [4]. This complex nomenclature precisely defines the impurity's stereochemistry and functional groups resulting from the retro-aldol reaction. The impurity is commonly designated through multiple synonyms in scientific literature and regulatory documents, reflecting its origin and chemical characteristics.

Table 1: Nomenclature of Everolimus Ring-Opening Impurity

Nomenclature TypeDesignation
Systematic IUPAC Name(S)-(2R,3S,6R,E)-1-((1S,3R,4R)-4-(2-Hydroxyethoxy)-3-methoxycyclohexyl)-2,6,8-trimethyl-5,9-dioxonon-7-en-3-yl 1-(2-((2R,3R,6S)-6-((2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trien-1-yl)-2-hydroxy-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylate
Common SynonymsEverolimus Retroaldol Degradation Product; Everolimus Impurity 33; Everolimus Impurity 42; Everolimus C18-Aldehyde; Everolimus Open-Ring Impurity; Everolimus Impurity 3 (012-99); Everolimus Open-Ring Aldehyde Impurity
CAS Registry Number1708118-13-1
Molecular FormulaC₅₃H₈₃NO₁₄
Canonical SMILESCC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)OC(CC(=O)C(C)C=C(C)C=O)C(C)CC3CCC(C(C3)OC)OCCO)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)COC)C)OC

The impurity possesses a molecular weight of 958.23 g/mol (theoretical average) and presents as an off-white to white solid that is sensitive to light and temperature [1] [4]. Its physicochemical profile includes a melting point range of 45-50°C, a predicted boiling point of 954.8±75.0 °C, and a predicted density of 1.15±0.1 g/cm³ at 20°C. It demonstrates slight solubility in chloroform and methanol and requires storage in amber vials under inert atmosphere at ultra-low temperatures (-86°C) to maintain stability [1] [2]. The predicted pKa of 10.56±0.60 suggests weak basic character.

Table 2: Molecular Characteristics of Everolimus Ring-Opening Impurity

PropertyValue/Specification
Molecular Weight958.23 g/mol
AppearanceOff-White to White Solid
Melting Point45-50 °C
SolubilitySlight solubility in Chloroform, Methanol
Storage ConditionsAmber Vial, -86°C Freezer, Under Inert Atmosphere
StabilityLight and Temperature Sensitive
Predicted pKa10.56 ± 0.60

Structural Relationship to Everolimus

The Everolimus Ring-Opening Impurity arises predominantly through a retro-aldol reaction involving the parent drug everolimus. This reaction specifically targets the macrocyclic lactone ring, a defining structural feature essential for everolimus's biological activity as an mTOR inhibitor. The degradation mechanism entails cleavage adjacent to the aldehyde functionality within the lactone ring, resulting in the formation of an open-chain aldehyde derivative—the ring-opening impurity. This structural transformation abolishes the molecule's macrocyclic conformation and significantly alters its three-dimensional binding characteristics, thereby potentially compromising its pharmacological efficacy [2] .

Forced degradation studies confirm that everolimus is susceptible to this pathway primarily under acidic conditions, with significant impurity formation observed when the drug substance is subjected to 2N HCl at 60°C for 30 minutes (resulting in ~7% degradation). While the parent molecule remains largely stable under alkaline, thermal, photolytic, and neutral hydrolytic stress, oxidative conditions (20% H₂O₂, 30 min, 60°C) also induce degradation (~10%) but generate different impurities . This highlights the specificity of the ring-opening pathway to acidic hydrolysis. The reaction proceeds via nucleophilic attack on the carbonyl carbon of the lactone ring, followed by ring opening and formation of the characteristic terminal aldehyde group observed in the impurity's structure [2] [7].

Structurally, the ring-opening impurity retains most of everolimus's complex molecular framework, including the piperidine-2-carboxylate moiety, the triene side chain, and the substituted cyclohexyl group. However, the critical distinction lies in the cleavage of the 40-membered macrolide ring, converting it into an open-chain structure featuring a reactive aldehyde terminus instead of the original lactone functionality. This aldehyde group, absent in everolimus, serves as a key analytical marker for detecting and quantifying the impurity. Furthermore, the ring opening creates new stereocenters, leading to the formation of a mixture of isomers, as often noted in commercial supplies of this impurity (typically supplied as 90% purity mixture of isomers) [1] [2] [7].

Table 3: Structural Comparison of Everolimus and its Ring-Opening Impurity

Structural FeatureEverolimus (Parent Drug)Ring-Opening Impurity
Macrocyclic Lactone RingIntact (40-membered ring)Cleaved (Open-chain structure)
Aldehyde Functional GroupAbsentPresent (Terminal -CHO)
Molecular FormulaC₅₃H₈₃NO₁₄C₅₃H₈₃NO₁₄
Key SMILES Fragment...C(=O)O[C@H]1CC@@H... (lactone)...C=CC(C)=O (terminal aldehyde)
InChIKey(Parent structure)IWYZQBWTMLODNQ-CTQWDHTPSA-N
StereoisomerismSingle defined configurationMixture of isomers

Significance in Pharmaceutical Quality Assurance

The Everolimus Ring-Opening Impurity holds substantial significance in pharmaceutical quality assurance due to its direct impact on drug stability, therapeutic efficacy, and regulatory compliance. Its formation during manufacturing or storage signifies chemical instability of the active pharmaceutical ingredient (API), necessitating rigorous control strategies throughout the product lifecycle [2] [7].

  • Analytical Method Development: Precise detection and quantification of this impurity demand highly sensitive and specific analytical techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC), particularly when coupled with mass spectrometry (HPLC-MS), serves as the cornerstone methodology. Method development focuses on achieving optimal separation of the open-ring impurity from everolimus and other process-related or degradation impurities. This requires careful optimization of chromatographic parameters such as column chemistry (typically C18 stationary phases), mobile phase composition (often employing acetate buffer and acetonitrile mixtures), pH (around 6.5), and detection wavelength (commonly 280 nm) [7]. Validation parameters including specificity, linearity (demonstrated range: 25–150 µg/mL for everolimus), accuracy (mean recovery ~100.55%), precision (RSD <2.0%), and robust limits of detection (LOD: ~0.036 µg/mL) and quantification (LOQ: ~0.109 µg/mL) are essential to ensure the method reliably measures the impurity at levels often mandated to be below 0.15% according to ICH Q3B guidelines .

  • Stability Studies: Monitoring the ring-opening impurity is integral to forced and long-term stability studies. These studies systematically expose everolimus drug substance and products to stressors including elevated temperature, humidity, light, and varied pH conditions to elucidate degradation kinetics and pathways. As identified in forced degradation studies, acidic conditions are a major accelerator for ring-opening impurity formation. Data generated from these studies determine the degradation profile, identify appropriate storage conditions (e.g., controlled room temperature, protection from moisture and light), and establish scientifically justified shelf-life limits. The impurity serves as a critical stability-indicating marker, and its levels must remain within acceptable thresholds throughout the product's intended shelf life to guarantee therapeutic performance [2] [7].

Table 4: Stability Testing Protocols for Everolimus Ring-Opening Impurity Monitoring

Stress ConditionParametersDegradation ObservedKey Impurity Formed
Acidic Hydrolysis2N HCl, 60°C, 30 min~7% DegradationRing-Opening Impurity (Primary)
Oxidative Stress20% H₂O₂, 60°C, 30 min~10% DegradationOther Degradants (Not Ring-Opening)
Alkaline Hydrolysis2N NaOH, 60°C, 30 min<1% DegradationNone Significant
Neutral HydrolysisWater, 60°C, 6 hours<1% DegradationNone Significant
Thermal StressSolid, 105°C, 6 hours<1% DegradationNone Significant
Photolytic StressVisible/UV light, 7 days<1% DegradationNone Significant
  • Quality Control & Specification Setting: The impurity is a specified impurity in everolimus monographs. Pharmaceutical manufacturers must implement stringent in-process controls during synthesis and purification to minimize its formation. Final API and product specifications include strict acceptance criteria for this impurity, typically based on thresholds defined by safety qualification (Threshold of Toxicological Concern, TTC) and process capability. Batch release testing mandates quantification using validated stability-indicating methods like HPLC-UV or HPLC-MS to ensure compliance with regulatory standards (e.g., ICH, FDA, EMA). Regular testing against qualified reference standards of the impurity itself (available from suppliers like TRC, BOC Sciences, Simson Pharma) is essential for accurate identification and quantification [1] [3] [9].

  • Process Optimization & Regulatory Compliance: Understanding the mechanisms leading to ring-opening impurity formation (e.g., acidic residues, high-temperature steps) enables manufacturing process refinement to minimize its generation. This may involve optimizing reaction conditions, purification steps, or implementing protective strategies. Comprehensive characterization data (structure elucidation via NMR, MS, IR), along with analytical methods and stability data tracking this impurity, form a critical part of regulatory submissions (DMFs, ANDAs, NDAs). Demonstrating effective control of this impurity throughout the shelf life is non-negotiable for gaining and maintaining marketing authorization from regulatory bodies like the FDA and EMA [2] [7]. Failure to adequately control and specify levels of this degradation product can lead to regulatory deficiencies, delays in approval, or product recalls.

Properties

CAS Number

1708118-13-1

Product Name

Everolimus Ring-Opening Impurity

IUPAC Name

[(E,2R,3S,6R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,6,8-trimethyl-5,9-dioxonon-7-en-3-yl] (2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate

Molecular Formula

C53H83NO14

Molecular Weight

958.25

InChI

InChI=1S/C53H83NO14/c1-34(26-38(5)45(58)33-63-8)16-12-11-13-17-36(3)47(64-9)30-42-21-19-40(7)53(62,68-42)50(59)51(60)54-23-15-14-18-43(54)52(61)67-48(31-44(57)37(4)27-35(2)32-56)39(6)28-41-20-22-46(66-25-24-55)49(29-41)65-10/h11-13,16-17,27,32,34,37-43,46-49,55,62H,14-15,18-26,28-31,33H2,1-10H3/b13-11+,16-12+,35-27+,36-17+/t34-,37-,38-,39-,40-,41+,42+,43+,46-,47+,48+,49-,53-/m1/s1

SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)OC(CC(=O)C(C)C=C(C)C=O)C(C)CC3CCC(C(C3)OC)OCCO)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)COC)C)OC

Synonyms

Everolimus Retroaldol Degradation Product;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.